5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7FN2O. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a fluorine atom at the 5-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α, β-unsaturated ketones or aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 5-fluoro-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and receptor binding.
Mechanism of Action
The mechanism of action of 5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains additional aromatic rings, leading to different properties and applications.
Uniqueness
5-fluoro-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to non-fluorinated analogs. The fluorine atom can also influence the compound’s electronic properties, making it valuable in materials science .
Properties
CAS No. |
1702206-37-8 |
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Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-fluoro-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H |
InChI Key |
QABYXXNDVFRMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C=O)F |
Purity |
95 |
Origin of Product |
United States |
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